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Introduction
(-)-Carvomenthone, a monoterpene ketone also known as p-menthan-2-one or

tetrahydrocarvone, is a versatile ingredient in the fragrance and flavor industry.[1][2] It is

characterized by a distinct minty, spearmint-like, herbal, and cooling aroma and taste.[3][4] This

document provides detailed application notes and experimental protocols for the effective

utilization of (-)-Carvomenthone in various formulations. It is found naturally in plants such as

Mentha arvensis.

Organoleptic Profile
(-)-Carvomenthone possesses a characteristic cool and refreshing sensory profile, making it a

valuable component in a wide array of products.
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Attribute Description

Odor
Minty, spearmint, herbal, with a slightly

camphoraceous and citrus-like nuance.[1][3][5]

Taste
Minty, spearmint, cooling, green, woody, and

herbal with a slight cooling aftertaste.[3][4]

Appearance Colorless clear liquid.[3]

Applications in Fragrance and Flavor
(-)-Carvomenthone is utilized in a variety of consumer and industrial products for its refreshing

and masking properties.

Fragrance Applications
(-)-Carvomenthone is incorporated into fragrance compositions to impart a fresh, minty

character. It is particularly effective in:

Personal Care Products: Shampoos, lotions, and creams for its aromatic and soothing

properties.[1]

Air Fresheners: To provide a clean and refreshing scent.

Herbaceous Fragrance Compositions: To add a distinct minty note.[3][4][5]

Flavor Applications
As a flavoring agent, (-)-Carvomenthone is valued for its ability to provide a cool and

refreshing taste sensation. Common applications include:

Oral Care Products: Toothpaste, mouthwash, and dental chewing gums to freshen breath

and provide a clean sensation.[6][7]

Confectionery: Chewing gum, candies, and mints.[8]

Beverages: Mint teas, cocktails, and flavored waters.[8]
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Food Products: Used for herbal notes in spearmint and peppermint applications.[3]

Quantitative Data
The following tables summarize key quantitative data for the application of (-)-
Carvomenthone.

Table 1: Regulatory and Identification Numbers

Identifier Value

FEMA Number 3176[9][10]

JECFA Number 375

FLAVIS Number 07.092[3]

CAS Number 13163-73-0 (for (-)-Carvomenthone)

Table 2: Physical and Chemical Properties

Property Value

Molecular Formula C10H18O[3]

Molecular Weight 154.25 g/mol [3]

Specific Gravity 0.899 - 0.903 @ 25°C[4][5]

Refractive Index 1.452 - 1.455 @ 20°C[4][5]

Boiling Point 108 - 109 °C @ 760 mmHg[5]

Flash Point 180 °F (82.22 °C)[4][5]

Solubility Insoluble in water; soluble in alcohol.[3][9]

Table 3: Recommended Usage Levels
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Application Recommended Level

Fragrance Concentrate Up to 3.0%[5]

Flavor Applications (general) 1.00 - 10.00 ppm[3]

Mint, Savory Spices, Fruity Citrus, Fruity Yellow,

Sweet Others
Useful[4][5][10]

Table 4: IFRA Standards - Maximum Acceptable Concentrations in Finished Products

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

http://www.perflavory.com/docs/doc1398971.html
https://bedoukian.com/wp-content/uploads/975-SUS-FRAGRANCE-FLAVOR-Sheet-2024.pdf
https://www.thegoodscentscompany.com/data/rw1398971.html
http://www.perflavory.com/docs/doc1398971.html
https://www.thegoodscentscompany.com/data/rw1031181.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12932112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Category Product Type Max Concentration (%)

1 Lip Products 0.0019

2 Deodorant/Antiperspirant 0.0019

3
Hydroalcoholic products

applied to recently shaved skin
0.0019

4

Hydroalcoholic products

applied to unshaved skin (e.g.,

fine fragrance)

1.9

5A Body lotion, cream, oil 0.079

5B Face moisturizer, cream 0.079

5C Hand cream 0.079

5D Baby products 0.027

6 Mouthwash, toothpaste 0.0055

7A Rinse-off hair products 0.0019

7B Leave-on hair products 0.0019

8
Household cleaning products

(non-skin contact)
Not restricted

9
Soaps, shampoos, body

washes
0.27

10A
Household cleaning products

(some skin contact)
0.27

10B Air care products 0.9

11A Diapers 0.027

11B
Other products (e.g., fabric

softeners)
0.027

12 Candles Not restricted
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Data sourced from the IFRA Transparency List.

Experimental Protocols
The following are detailed methodologies for key experiments involving (-)-Carvomenthone.

Protocol 1: Sensory Evaluation of (-)-Carvomenthone -
Odor Profile
Objective: To determine the odor profile of (-)-Carvomenthone using a trained sensory panel.

Materials:

(-)-Carvomenthone (97%+ purity)

Odorless solvent (e.g., diethyl phthalate or ethanol)

Glass vials with PTFE-lined caps

Perfumer's smelling strips

Sensory evaluation booths with controlled ventilation and lighting

Data collection software or standardized paper forms

Procedure:

Sample Preparation: Prepare a 10% solution of (-)-Carvomenthone in the chosen solvent.

Prepare further dilutions of 1% and 0.1% for intensity evaluation.

Panelist Selection and Training: Select 8-12 trained sensory panelists with demonstrated

ability to describe and rate odor attributes. Familiarize them with mint-related aroma

standards (e.g., L-carvone, menthol, eucalyptol).

Evaluation:

Dip smelling strips into the prepared solutions to a depth of 1 cm.
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Present the strips in a randomized, blind-coded order to each panelist in individual

sensory booths.

Instruct panelists to evaluate the odor at different time intervals (initial, 15 min, 1 hr, 4 hr)

to assess tenacity.

Panelists will rate the intensity of the overall aroma and specific descriptors (e.g., minty,

spearmint, herbal, cooling, camphoraceous) on a labeled magnitude scale (LMS) or a 15-

point intensity scale.

Data Analysis: Analyze the collected data using statistical methods such as Analysis of

Variance (ANOVA) to determine significant differences in perceived intensities of the

attributes over time. Generate a spider web plot to visualize the odor profile.

Protocol 2: Sensory Evaluation of (-)-Carvomenthone -
Flavor Profile in a Beverage
Objective: To evaluate the flavor profile and intensity of (-)-Carvomenthone in a model

beverage system.

Materials:

(-)-Carvomenthone (food grade)

5% sucrose solution in deionized water

Glass beakers and stir plates

Graduated pipettes

Serving cups (2 oz), coded with random 3-digit numbers

Unsalted crackers and room temperature water for palate cleansing

Sensory evaluation booths

Procedure:
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Sample Preparation: Prepare a stock solution of (-)-Carvomenthone in food-grade ethanol.

From the stock solution, prepare a series of concentrations in the 5% sucrose solution (e.g.,

1 ppm, 5 ppm, 10 ppm). A control sample of the 5% sucrose solution without (-)-
Carvomenthone should also be prepared.

Panelist Selection and Training: Select 10-15 trained panelists. Familiarize them with the

taste attributes associated with mint flavors.

Evaluation:

Present the samples to the panelists in a randomized order.

Instruct panelists to take a sip of the sample, hold it in their mouth for 10 seconds, and

then expectorate.

Panelists should rinse their mouths with water and wait for at least 2 minutes between

samples, consuming a piece of an unsalted cracker if needed.

Panelists will rate the intensity of the overall flavor and specific attributes (e.g., minty,

spearmint, cooling, bitter, sweet) on a Quantitative Descriptive Analysis (QDA) scale.

Data Analysis: Analyze the data using ANOVA and post-hoc tests (e.g., Tukey's HSD) to

identify significant differences between the concentrations.

Protocol 3: Incorporation of (-)-Carvomenthone into a
Model Fragrance Accord
Objective: To create a simple herbaceous-mint fragrance accord using (-)-Carvomenthone.

Materials:

(-)-Carvomenthone

Other fragrance materials (e.g., Linalool for a floral-woody note, Eucalyptol for a fresh-

camphoraceous note, and a fixative like Galaxolide)

Perfumer's alcohol (SDA 40B)
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Glass beakers and droppers/pipettes

Digital scale (0.001g accuracy)

Smelling strips and sample vials

Procedure:

Formulation: Create a base accord by blending complementary ingredients. A starting point

could be:

Linalool: 40%

Eucalyptol: 20%

Galaxolide: 10%

Incorporation of (-)-Carvomenthone: Prepare several variations of the base accord with

different concentrations of (-)-Carvomenthone (e.g., 5%, 10%, 20%). The remaining

percentage will be the base accord. For a 10g batch with 10% (-)-Carvomenthone:

(-)-Carvomenthone: 1.0g

Base Accord: 9.0g

Maturation: Allow the blends to mature for at least 48 hours in a cool, dark place.

Evaluation: Dilute the matured concentrates to 20% in perfumer's alcohol. Evaluate the

different blends on smelling strips over time to assess the impact of (-)-Carvomenthone on

the overall fragrance profile.

Visualizations
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Caption: Generalized Olfactory Signaling Pathway for Odorant Perception.
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Phase 1: Preparation & Characterization

Phase 2: Sensory Evaluation

Phase 3: Application Testing

Phase 4: Data Analysis & Reporting

Source (-)-Carvomenthone
(>97% Purity)

Physicochemical Analysis
(GC-MS, Refractive Index, etc.)

Odor Profile Evaluation
(Protocol 1)

Flavor Profile Evaluation
(Protocol 2)

Odor/Flavor Threshold Determination

Fragrance Accord Formulation
(Protocol 3)

Flavor Application in Model System
(e.g., Beverage, Confectionery)

Stability Testing
(pH, Temperature, Light)

Statistical Analysis
(ANOVA, etc.)

Final Report & Application Guidelines

Click to download full resolution via product page

Caption: Experimental Workflow for (-)-Carvomenthone Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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